5-Bromo-7-fluoro-8-methylquinoline
CAS No.: 2101945-67-7
VCID: VC7424373
Molecular Formula: C10H7BrFN
Molecular Weight: 240.075
* For research use only. Not for human or veterinary use.

Description |
5-Bromo-7-fluoro-8-methylquinoline is a synthetic organic compound belonging to the quinoline family. It is characterized by its molecular formula C10H7BrFN and has a molecular weight of approximately 240.08 g/mol . This compound is often used as a building block in organic synthesis due to its versatile structure, which allows for various modifications to create different derivatives. Synthesis and Applications5-Bromo-7-fluoro-8-methylquinoline can be synthesized through various methods involving the modification of quinoline rings. It is often used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. For instance, quinoline derivatives have shown potential in antitumor research due to their ability to exert antiproliferative effects through diverse mechanisms . Safety and Handling
Data Table
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2101945-67-7 | ||||||||||||||
Product Name | 5-Bromo-7-fluoro-8-methylquinoline | ||||||||||||||
Molecular Formula | C10H7BrFN | ||||||||||||||
Molecular Weight | 240.075 | ||||||||||||||
IUPAC Name | 5-bromo-7-fluoro-8-methylquinoline | ||||||||||||||
Standard InChI | InChI=1S/C10H7BrFN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3 | ||||||||||||||
Standard InChIKey | JPZRNAQJHYODCM-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC1=C2C(=C(C=C1F)Br)C=CC=N2 | ||||||||||||||
Solubility | not available | ||||||||||||||
PubChem Compound | 129241066 | ||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume